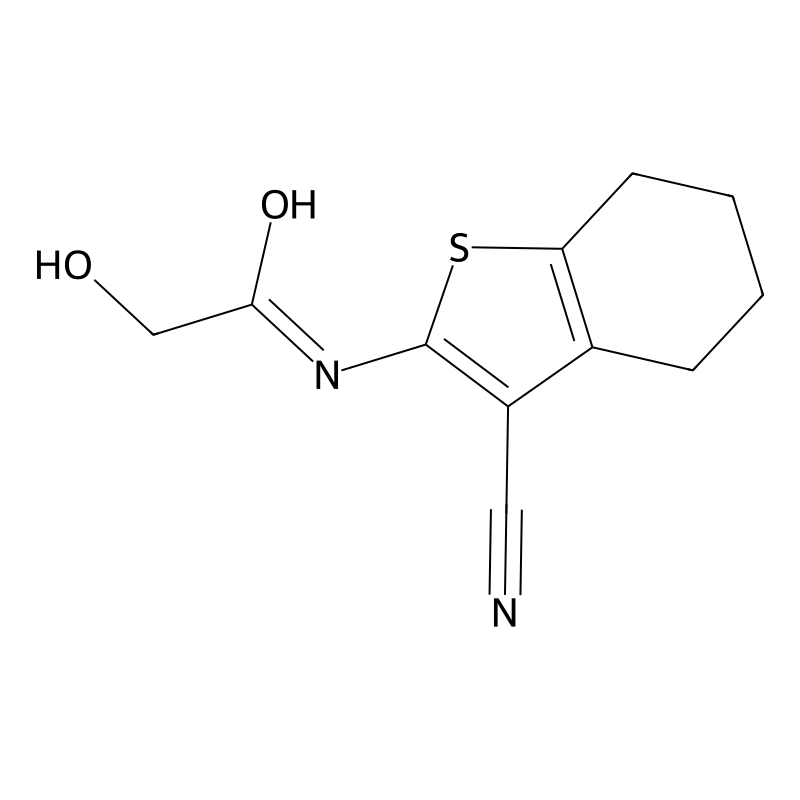

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Summary: Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

- Methods: The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .

- Results: The emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

- Summary: New candidates of thiophene/phenylene co-oligomer (TPCO) species were synthesized for lasing applications .

- Methods: The newly synthesized TPCO species crystallized in different forms, which could lead to different or improved optoelectronic characteristics .

- Results: Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values .

Polymeric Carbon Nitride Applications

Methoxy- or Cyano-substituted Thiophene/Phenylene Co-oligomers

Electrophilic Cyanide-Transfer Reagents

- Cyanide-Transfer Reagents

- Summary: New strategies and applications are being developed using electrophilic cyanide-transfer reagents under transition metal-free conditions .

- Methods: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is a complex organic compound characterized by a unique combination of functional groups, including a benzothiophene ring, a cyano group, and a hydroxyacetamide moiety. This compound is classified as an aromatic amide and exhibits a molecular formula of C₁₁H₁₂N₂O₂S with a molecular weight of 236.29 g/mol. The structural features contribute to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide can undergo various chemical transformations:

- Oxidation: The compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The cyano group can be converted to an amine group through reduction reactions using lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiophene ring with reagents like halogens or alkylating agents under appropriate conditions .

The primary biological activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is its interaction with the Mitogen-activated protein kinase 10 (JNK3), along with notable potency against JNK2. The compound acts by inhibiting the activity of these kinases, which play crucial roles in various cellular signaling pathways. Specifically, this inhibition affects the MAPK signaling pathway, leading to significant molecular and cellular effects .

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide typically involves several key steps:

- Formation of the Benzothiophene Ring: This is achieved through cyclization reactions involving thiophene derivatives.

- Introduction of the Cyano Group: A nucleophilic substitution reaction using a cyanide source introduces the cyano group.

- Formation of the Hydroxyacetamide Moiety: This is accomplished by reacting an appropriate amine with a hydroxyacetylating agent.

In industrial settings, these synthetic routes may be optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide has potential applications in drug development due to its biological activity against specific kinases involved in disease pathways. Its unique structure may also allow it to serve as an intermediate in synthetic chemistry for developing new therapeutic agents .

Studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide interacts selectively with JNK enzymes. In silico simulations indicate strong binding affinity to specific amino acids within the active sites of these kinases. These interactions suggest a selective mechanism of action that could be advantageous for therapeutic applications targeting related pathways while minimizing off-target effects .

Several compounds share structural similarities with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide:

| Compound Name | Key Features |

|---|---|

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide | Contains a fluorobenzamide group instead of hydroxyacetamide; similar benzothiophene structure. |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-cyano-thiophen-pyridinyl]acetamide | Incorporates additional thiophene and pyridine rings; enhances complexity and potential activity. |

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is distinguished by its specific combination of functional groups that confer unique chemical reactivity and biological properties. The hydroxyacetamide moiety particularly enhances its potential as a versatile intermediate in synthetic applications and contributes to its biological activity against JNK kinases .

Benzothiophene Scaffold as a Privileged Structure

The benzothiophene scaffold represents one of the most significant privileged structures in modern medicinal chemistry, demonstrating exceptional versatility in drug discovery applications [4] [8]. Privileged structures, as originally defined by Evans in the late 1980s, are molecular frameworks capable of serving as ligands for diverse arrays of receptors, and benzothiophene exemplifies this concept through its remarkable biological activity profile [4].

The benzothiophene core consists of a benzene ring fused to a thiophene moiety, creating a unique heterocyclic system that exhibits diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties [8] [27]. This structural motif has emerged as a cornerstone in pharmaceutical development, with numerous benzothiophene-based compounds successfully advancing to clinical applications [8].

The tetrahydrobenzothiophene variant, as present in the target compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide, offers additional advantages through partial saturation of the ring system [28]. The tetrahydro modification reduces the planar character of the molecule while maintaining the essential sulfur heterocycle, resulting in improved pharmacokinetic properties and enhanced metabolic stability [28]. Research has demonstrated that tetrahydrobenzothiophene derivatives possess significant anti-inflammatory activity through inhibition of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [5].

The privileged nature of the benzothiophene scaffold stems from its ability to interact with multiple biological targets through various binding modes [17]. Quantitative structure-activity relationship studies on benzothiophene derivatives have revealed that polar interactions, including electrostatic and hydrogen-bonding properties, serve as the major molecular features affecting inhibitory activity and selectivity [17]. The scaffold's inherent flexibility allows for optimization of both affinity and selectivity through strategic substitution patterns [17].

Functional Group Contributions to Biological Activity

The cyano functional group represents a critical component in the molecular architecture of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide, contributing significantly to its biological activity profile [6]. Nitriles have found extensive application in medicinal chemistry, with more than 60 small molecule drugs currently on the market containing the cyano functional group [6]. The cyano group's linear geometry and high dipole moment enable it to function as both an electrophilic center and a hydrogen bond acceptor, facilitating diverse interactions with macromolecular targets [6].

The electron-withdrawing nature of the cyano group enhances the electrophilic character of adjacent carbon centers, potentially enabling covalent bond formation with nucleophilic residues in target proteins [6]. This property is particularly valuable in the design of covalent inhibitors, where the formation of stable protein-ligand adducts can result in prolonged biological activity [6]. Additionally, the cyano group contributes to metabolic stability, as it is considered a metabolically stable functional group that may reduce susceptibility to hepatic oxidative metabolism [6].

The hydroxyl group in the acetamide side chain provides essential hydrogen bonding capability, serving as both a hydrogen bond donor and acceptor [32]. Research has demonstrated that hydroxyl groups significantly influence binding affinity and biological activity, with their presence often correlating with enhanced water solubility and improved pharmacokinetic profiles [13]. The hydroxyl functionality can engage in specific interactions with amino acid residues in binding sites, contributing to both potency and selectivity [32].

The acetamide functional group represents another crucial structural element, offering both hydrogen bonding potential and metabolic modulation capabilities [11] [15]. Acetamide derivatives have demonstrated significant biological activities, including analgesic, anti-inflammatory, and enzyme inhibitory properties [11]. The amide functionality provides conformational constraints while maintaining sufficient flexibility for optimal binding interactions [15]. Studies have shown that acetamide groups can form critical hydrogen bonds with amino acid residues such as tryptophan and serine in enzyme active sites [15].

| Functional Group | Electronic Properties | Biological Contributions | Pharmacokinetic Effects |

|---|---|---|---|

| Benzothiophene Core | π-electron system, aromatic stability | Hydrophobic interactions, π-π stacking | Membrane permeability, tissue distribution |

| Cyano Group (-CN) | Strong electron-withdrawing, linear geometry | Electrophilic reactivity, metabolic resistance | Metabolic stability, clearance reduction |

| Hydroxyl Group (-OH) | Electron-donating, hydrogen bond donor/acceptor | Increased polarity, specific binding interactions | Enhanced solubility, renal elimination |

| Acetamide Group (-CONH-) | Amide resonance, hydrogen bonding | Protein recognition, enzyme binding | Metabolic vulnerability, clearance modulation |

| Tetrahydro System | Conformational flexibility, reduced aromaticity | Improved selectivity, reduced off-target effects | Altered distribution, improved bioavailability |

| Thiophene Sulfur | Lone pair electrons, polarizability | Metal coordination, unique binding modes | Unique metabolic pathways |

Rational Design Approaches for Acetamide Derivatives

Rational drug design principles applied to acetamide derivatives focus on systematic optimization of molecular features to achieve desired biological activities while maintaining favorable pharmacokinetic properties [22]. The design process typically involves structure-based approaches that utilize three-dimensional structures of target proteins obtained through crystallography or nuclear magnetic resonance spectroscopy [22].

For benzothiophene acetamide derivatives, design strategies emphasize the optimization of substitution patterns on both the heterocyclic core and the acetamide side chain [21]. Research has demonstrated that modifications at specific positions can dramatically influence both potency and selectivity profiles [21]. The investigation of substituent effects typically follows systematic approaches, examining electron-donating versus electron-withdrawing groups, steric effects, and hydrogen bonding potential [21].

Computational approaches play a crucial role in rational design, with molecular docking studies providing insights into binding modes and interaction patterns [22]. These methods enable the prediction of binding affinities and the identification of key molecular determinants for ligand recognition [22]. Pharmacophore modeling techniques have proven particularly valuable for acetamide derivatives, allowing for the identification of essential structural features required for biological activity [22].

The optimization of acetamide derivatives often involves the exploration of bioisosteric replacements, where functional groups are systematically replaced with structurally similar moieties that maintain or enhance biological activity [32]. Ring size variation represents another important strategy, with expansion or contraction of ring systems potentially leading to improved binding interactions [32]. This approach allows for fine-tuning of molecular geometry and the positioning of key functional groups relative to binding site residues [32].

Conformational analysis serves as a fundamental component of rational design for acetamide derivatives [23]. The incorporation of conformational constraints through cyclization or the introduction of rigid structural elements can reduce the entropic penalty associated with binding while improving selectivity [23]. Research has shown that the careful balance between molecular rigidity and flexibility is critical for achieving optimal biological activity [23].

| Design Principle | Rationale | Biological Impact |

|---|---|---|

| Benzothiophene Scaffold Selection | Privileged structure with diverse biological activities | Anti-inflammatory, antimicrobial, anticancer activities |

| Cyano Group Incorporation | Electrophilic center for covalent binding, metabolic stability | Enhanced target selectivity, prolonged action |

| Tetrahydro Ring System | Improved pharmacokinetic properties, reduced planarity | Improved bioavailability and metabolic stability |

| Acetamide Functionality | Hydrogen bonding capability, metabolic modulation | Enzyme inhibition, receptor binding modulation |

| Hydroxyl Group Addition | Enhances water solubility, provides additional binding site | Increased polarity, reduced toxicity potential |

| Substituent Position Optimization | Fine-tuning of molecular geometry and electronics | Enhanced potency and selectivity profiles |

| Lipophilicity Balance | Optimizes membrane permeability and solubility | Optimal absorption, distribution, metabolism, excretion, toxicity properties |

| Hydrogen Bonding Capability | Critical for protein-ligand interactions | Specific receptor recognition and binding |

Structure-Activity Relationship Framework

The structure-activity relationship framework for benzothiophene acetamide derivatives encompasses systematic analysis of molecular features that influence biological activity, selectivity, and pharmacokinetic properties [16] [18]. This framework provides essential guidance for medicinal chemists in optimizing lead compounds toward clinical candidates [16].

Substitution pattern analysis represents a fundamental component of structure-activity relationship studies for benzothiophene derivatives [16]. Research on benzothiophene-2-sulfonamide derivatives has demonstrated that specific substitution patterns can dramatically influence inhibitory potency and selectivity profiles [16]. The systematic evaluation of substituents at different positions on the benzothiophene core reveals critical structure-activity correlations that guide further optimization efforts [16].

Electronic effects of substituents play a crucial role in determining biological activity patterns [18]. Studies on benzothiophene derivatives as enzyme inhibitors have shown that electron-withdrawing and electron-donating groups exert differential effects on binding affinity and selectivity [18]. The strategic placement of electronegative atoms or groups can modulate the electronic distribution within the molecule, affecting both ground-state properties and reactivity [18].

Stereochemical considerations represent another critical aspect of structure-activity relationship analysis [21]. Research has demonstrated that stereochemistry can significantly influence binding affinity and selectivity for benzothiophene derivatives [21]. The investigation of stereoisomers often reveals profound differences in biological activity, emphasizing the importance of three-dimensional molecular recognition in biological systems [21].

The evaluation of linker length and flexibility provides insights into optimal geometric arrangements for target binding [21]. Studies have shown that systematic modification of side chain length can lead to significant improvements in potency and selectivity [21]. The optimization of these parameters often involves the exploration of conformationally constrained analogs to identify preferred binding conformations [21].

Hydrogen bonding pattern analysis serves as a critical component of structure-activity relationship frameworks [33]. Research on acetamide derivatives has revealed that the number, orientation, and strength of hydrogen bonds significantly influence biological activity [33]. The systematic mapping of hydrogen bond donor and acceptor sites enables the rational design of compounds with enhanced binding affinity and selectivity [33].

| Structural Feature | Optimization Strategy | Expected Outcome |

|---|---|---|

| Ring Substitution Pattern | Systematic substituent scanning | Enhanced potency and selectivity |

| Side Chain Length | Linker length modification | Improved binding kinetics |

| Electronic Nature of Substituents | Electron-donating vs electron-withdrawing groups | Modulated electronic properties |

| Stereochemistry | Stereoisomer evaluation | Increased binding specificity |

| Hydrogen Bonding Pattern | Hydrogen bond donor/acceptor mapping | Optimized protein interactions |

| Molecular Rigidity | Conformational constraint introduction | Reduced entropy penalty |

| Lipophilic/Hydrophilic Balance | Partition coefficient optimization through polar group addition | Balanced absorption, distribution, metabolism, excretion, toxicity properties |

Conventional Synthetic Routes

Synthesis from 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

The most direct approach to synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide involves the coupling of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydroxyacetic acid derivatives [1] [2]. This starting material is readily accessible through the Gewald reaction, which represents a fundamental three-component condensation involving malononitrile, cyclohexanone, and elemental sulfur in the presence of a basic catalyst [1] [3].

The Gewald reaction mechanism proceeds through an initial Knoevenagel condensation between malononitrile and cyclohexanone to form an α,β-unsaturated nitrile intermediate [4] [5]. Subsequent nucleophilic attack by sulfur species, followed by cyclization and tautomerization, yields the desired 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [5] [3]. Research has demonstrated that microwave-assisted conditions can dramatically reduce reaction times from 8-10 hours to approximately 8-10 minutes while maintaining comparable yields of 68-83% [6].

The coupling step involves treating 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-hydroxyacetamide derivatives under basic conditions [2]. Potassium carbonate in ethanol at reflux temperature for 4-6 hours provides the target compound in yields ranging from 60-81% [2]. Alternative coupling protocols employ 2-chloroacetyl chloride derivatives with triethylamine as base, achieving yields of 74% within 1.5 hours [7].

Acetylation and Functional Group Transformations

Traditional acetylation approaches involve the direct acylation of 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives with chloroacetyl chloride [8]. This method utilizes triethylamine as base in dichloromethane, with the reaction proceeding at 0°C to room temperature over 5 minutes to provide yields of 76% [8]. The acetylation occurs selectively at the amino position due to its enhanced nucleophilicity compared to other functional groups present in the molecule.

Friedel-Crafts acylation represents another conventional approach, particularly for constructing the benzothiophene core structure [9] [10]. This methodology employs acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride or boron trifluoride etherate [9]. However, regioselectivity issues often arise, leading to mixtures of 2- and 3-acylated products that require separation [9] [11].

Modern Synthetic Approaches

Palladium-Catalyzed Methodologies

Palladium-catalyzed methodologies have emerged as powerful tools for benzothiophene synthesis, offering enhanced selectivity and functional group tolerance compared to conventional approaches [12] [13] [14]. The palladium iodide-potassium iodide catalytic system (PdI₂/KI) enables efficient carbonylative cyclization of 2-(methylthio)phenylacetylenes under aerobic conditions [12] [15]. This process operates at 120°C under 50 bar carbon monoxide pressure in ionic liquid media, delivering benzothiophene-3-carboxylic esters in 57-83% yields [12] [15].

The mechanistic pathway involves oxidative addition of the aryl-sulfur bond to palladium(II), followed by alkyne insertion and carbon monoxide incorporation [12]. The ionic liquid BmimBF₄ serves as both solvent and recyclable medium, with the catalytic system maintaining activity through multiple cycles without significant degradation [12]. Oxygen from air functions as the sole oxidant, eliminating the need for stoichiometric metal oxidants [12].

Palladium-catalyzed oxidative C-H functionalization represents another sophisticated approach [16]. This methodology employs Pd(OAc)₂ in conjunction with cupric acetate as co-oxidant to promote intramolecular arylthiolation of enethiolate salts [16]. The reaction proceeds in N,N-dimethylformamide with tetrabutylammonium bromide as additive, providing multisubstituted benzothiophenes in 65-92% yields [16]. The protocol tolerates diverse substituents on both the aryl ring and the 2,3-positions of the benzothiophene scaffold [16].

Electrophilic Sulfur-Mediated Cyclization Strategies

Electrophilic sulfur-mediated cyclization has gained prominence as an efficient method for benzothiophene construction [17] [18]. The use of stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt represents a significant advancement in this area [17] [18]. This reagent enables the cyclization of o-alkynyl thioanisoles under ambient temperature conditions, introducing a valuable thiomethyl group while forming the benzothiophene core [17] [18].

The mechanism involves electrophilic attack of the alkyne on the sulfonium center, followed by intramolecular nucleophilic cyclization [18]. The reaction tolerates various functional groups including esters, ketones, aldehydes, and aryl substituents, providing 2,3-disubstituted benzothiophenes in excellent yields of 70-95% [17] [18]. The mild reaction conditions and absence of transition metals make this approach particularly attractive for large-scale applications [18].

Alternative electrophilic sulfur sources include methanesulfenyl chloride, which demonstrates high effectiveness but requires careful handling due to toxicity concerns [19]. Silver(I) trifluoromethanethiolate enables the introduction of trifluoromethylthiol groups, expanding the functional diversity accessible through these methodologies [13].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer streamlined access to complex benzothiophene structures while minimizing waste generation and purification steps [20] [21] [22]. Copper(I)-catalyzed protocols combine C-S bond formation with heterocyclization in a single operation [20] [23]. The reaction between o-halophenyl acetonitriles and dithioesters, mediated by copper iodide and pivalic acid, provides 2,3-substituted benzothiophenes in 62-78% yields within 2-4 hours [20] [23].

Visible light-promoted cyclization represents an emerging green methodology [24]. This approach utilizes disulfides and alkynes under aerobic conditions without transition metal catalysts or additional additives [24]. Oxygen serves as the sole oxidant, and sunlight irradiation can effectively promote the reaction [24]. The method provides benzothiophenes bearing diverse substituents including esters, ketones, aldehydes, and aryl groups in 70-88% yields [24].

Iodine-mediated one-pot cyclization-alkylation strategies enable the synthesis of complex 2,3-disubstituted benzothiophenes from 2-alkynylthioanisoles and propargyl alcohols [22]. The methodology employs 1,3-dicarbonyl compounds as nucleophiles and achieves yields of 75-92% under moderate reaction conditions [22]. This environmentally benign process reduces waste and byproducts while generating complex substitution patterns in a single step [22].

Green Chemistry Applications

Green chemistry principles have been increasingly integrated into benzothiophene synthesis to address environmental concerns and improve sustainability [25] [6]. Microwave-assisted organic synthesis represents a significant advancement in energy efficiency [6]. The microwave-assisted Gewald reaction reduces process time from 8-10 hours to 8-10 minutes while maintaining comparable yields, resulting in substantial energy savings [6].

Continuous flow photochemistry offers excellent scalability and process control [25]. The synthesis of benzothiophene derivatives using violet light (420 nm) in continuous flow reactors provides products in only 5-10 minutes residence time [25]. The process operates without additives or photocatalysts, and the sole byproduct is easily removable N-methylacetamide [25]. Multi-gram scale processing has been successfully demonstrated with maintained efficiency [25].

Solvent-free reaction conditions eliminate organic solvents entirely, improving atom economy and reducing environmental impact [26]. Vapor-phase catalytic synthesis represents the ultimate in green processing for industrial applications [27] [28]. The reaction between 2-(2-thienyl)ethanol and carbon disulfide at 550°C over alkali-promoted chrome-alumina catalysts enables continuous production of benzothiophenes at multi-kilogram scale [27] [28].

Cation exchange resin catalysis provides recyclable acid catalysts that eliminate corrosive mineral acids [29]. The use of Amberlyst 15 resin for benzothiophene cyclization reactions operates effectively in toluene with azeotropic water removal [29]. The resin can be filtered and reused multiple times without significant activity loss, making the process economically attractive for large-scale production [29].

Scalability Considerations for Industrial Production

Industrial scalability of benzothiophene synthesis requires careful consideration of reaction conditions, catalyst recovery, and process economics [29] [27]. Continuous flow processing offers superior scalability compared to batch methods [25]. The ability to maintain precise temperature and residence time control enables consistent product quality at increased throughput [25].

Catalyst recovery and recycling represent critical factors for industrial viability [12] [29]. The PdI₂/KI system in ionic liquids demonstrates excellent recyclability, with the catalytic system maintaining activity through multiple cycles [12]. Similarly, cation exchange resins provide reusable solid acid catalysts that eliminate acid waste streams [29].

Process intensification through continuous vapor-phase synthesis enables the highest production rates [27] [28]. The vapor-phase reaction between thienyl alcohols and carbon disulfide operates at 550°C with contact times of 7.5 seconds, enabling continuous operation at industrial scale [27] [28]. However, catalyst deactivation through carbonization requires periodic regeneration cycles [27].

Heat integration and energy recovery become increasingly important at industrial scale [27]. The high-temperature vapor-phase process requires careful heat management to maintain economic viability [27]. Integration with downstream purification processes through distillation enables efficient separation and solvent recovery [29].

Quality control and analytical monitoring represent essential components of industrial production . In-line analytical techniques such as gas chromatography enable real-time monitoring of conversion and product quality [27]. This capability allows for immediate process adjustments to maintain product specifications [27].